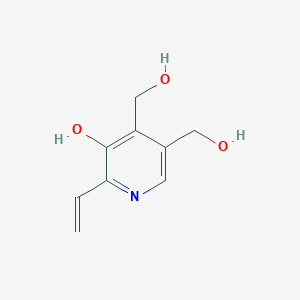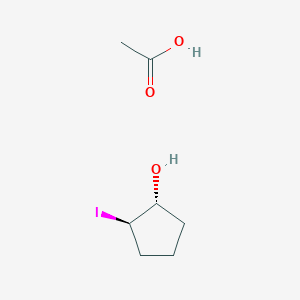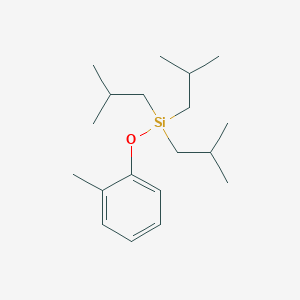
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is a hydroxymethylpyridine derivative with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and an ethenyl group at position 2. This compound is structurally related to pyridoxine, a form of vitamin B6, and plays a significant role in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate reagents to introduce the ethenyl and hydroxymethyl groups. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield pyridine carboxylic acids, while reduction of the ethenyl group can produce ethyl-substituted pyridines .
Applications De Recherche Scientifique
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to vitamin B6 metabolism.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol involves its conversion to active metabolites, such as pyridoxal phosphate. This coenzyme is essential for the synthesis of amino acids, neurotransmitters, and other biomolecules. The compound interacts with various enzymes and molecular targets, facilitating biochemical reactions and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxal: Another form of vitamin B6, with an aldehyde group instead of hydroxymethyl groups.
Pyridoxamine: Contains an amino group in place of one of the hydroxymethyl groups.
Uniqueness
2-Ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This structural variation allows for different applications and interactions compared to other pyridine derivatives.
Propriétés
Numéro CAS |
60331-43-3 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-ethenyl-4,5-bis(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-8-9(13)7(5-12)6(4-11)3-10-8/h2-3,11-13H,1,4-5H2 |
Clé InChI |
XONPRJCITMOUQY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC=C(C(=C1O)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)




![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)



